molecular formula C11H15BrFN B596472 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene CAS No. 1355248-25-7

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene

Cat. No.: B596472
CAS No.: 1355248-25-7
M. Wt: 260.15
InChI Key: GWMIATXNJMUOCA-UHFFFAOYSA-N
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Description

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7) is a halogenated and aminomethylated benzene derivative with the molecular formula C11H15BrFN and a molecular weight of 260.15 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates three key functional handles: a bromine atom, a fluorine atom, and a diethylaminomethyl group. These features make it a valuable intermediate for constructing more complex molecules, particularly in structure-activity relationship (SAR) studies during drug discovery campaigns . The bromine moiety is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aromatic and heteroaromatic systems. The fluorine atom can influence a molecule's electronic properties, metabolic stability, and membrane permeability. The basic diethylaminomethyl side chain can be instrumental in exploring interactions with enzymatic active sites, potentially contributing to the compound's mechanism of action in biological targets. As a multifunctional intermediate, it is especially useful in the synthesis of potential pharmacologically active compounds, including antitubercular agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMIATXNJMUOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742823
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-25-7
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Regioselective Bromination of 2-Fluorotoluene

Reaction Conditions

  • Substrate : 2-Fluorotoluene (1-fluoro-2-methylbenzene)

  • Reagents : Bromine (Br₂), Aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : 0–10°C (exothermic control)

  • Catalyst : AlCl₃ (0.1 equiv relative to substrate)

Mechanistic Insight
AlCl₃ acts as a Lewis acid, polarizing Br₂ to generate Br⁺ electrophiles. The methyl group’s +I effect directs bromination to the para position (C4) relative to the fluorine (C1), yielding 4-bromo-1-fluoro-2-methylbenzene (Figure 2).

Yield Optimization

  • Excess Br₂ (>1.2 equiv) increases di- and tri-brominated byproducts.

  • Maintaining temperatures below 10°C suppresses Fries-like rearrangements.

Step 2: Benzylic Bromination of 4-Bromo-1-fluoro-2-methylbenzene

Reaction Conditions

  • Substrate : 4-Bromo-1-fluoro-2-methylbenzene

  • Reagents : N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Light : UV irradiation (radical initiation)

  • Temperature : Reflux (76°C)

Mechanistic Insight
AIBN generates succinimidyl radicals, abstracting a benzylic hydrogen to form a resonance-stabilized radical. NBS delivers bromine, producing 2-(bromomethyl)-4-bromo-1-fluorobenzene .

Yield Optimization

  • NBS stoichiometry : 1.05 equiv minimizes polybromination.

  • Radical scavengers : Exclusion of O₂ via N₂ sparging improves selectivity.

Step 3: Nucleophilic Amination of Benzylic Bromide

Reaction Conditions

  • Substrate : 2-(Bromomethyl)-4-bromo-1-fluorobenzene

  • Reagents : Diethylamine (Et₂NH, 3.0 equiv), Potassium carbonate (K₂CO₃)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C (12–18 hours)

Mechanistic Insight
K₂CO₃ deprotonates Et₂NH, enhancing nucleophilicity. The benzylic bromide undergoes SN2 displacement, yielding 4-bromo-2-(diethylaminomethyl)-1-fluorobenzene (Figure 3).

Yield Optimization

  • Solvent polarity : THF > DMF > DMSO (polar aprotic solvents favor SN2).

  • Excess amine : 3.0 equiv ensures complete conversion.

Alternative Synthetic Pathways

Mannich Reaction Approach

Reaction Design

  • Substrate : 4-Bromo-1-fluorobenzaldehyde

  • Reagents : Diethylamine, Formaldehyde (HCHO)

  • Conditions : Acidic (HCl) or basic (Et₃N) catalysis

Challenges

  • Low electrophilicity of the aldehyde due to electron-withdrawing Br and F substituents.

  • Competing aldol condensation under basic conditions.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

  • Boronic ester : 2-(Diethylaminomethyl)phenylboronic acid

  • Aryl halide : 1-Fluoro-4-bromobenzene

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

Limitations

  • Poor stability of aminomethyl-substituted boronic acids.

  • Competing protodeboronation under basic conditions.

Reaction Monitoring and Characterization

Analytical Techniques

Stage Technique Key Signals
Brominated intermediateGC-MSm/z 232 [M]⁺ (4-bromo-1-fluoro-2-methylbenzene)
Benzylic bromide¹H NMR (CDCl₃)δ 4.42 (s, 2H, CH₂Br)
Final product¹³C NMR (CDCl₃)δ 52.1 (CH₂N), 117.4 (C-Br), 162.1 (C-F)

Purity Optimization

  • Distillation : Reduced-pressure distillation (bp 120–125°C at 10 mmHg) removes excess diethylamine.

  • Recrystallization : Hexane/EtOAc (7:3) yields crystals with >99% purity (HPLC).

Industrial-Scale Considerations

Catalyst Recycling

  • AlCl₃ recovery : Aqueous workup followed by HCl neutralization precipitates Al(OH)₃, which is calcined to regenerate AlCl₃.

Waste Stream Management

  • Bromide salts : Converted to CaBr₂ for road de-icing.

  • Solvent recovery : CCl₄ and THF are distilled and reused, reducing E-factor .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chloride in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-2-(diethylaminomethyl)-1-fluorobenzene.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry: 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new drugs with specific biological activities.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that target specific receptors or enzymes.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene depends on its specific application. In drug development, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets. The diethylaminomethyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs, emphasizing substituent differences, molecular weights, and applications:

Compound Name Substituent Molecular Weight CAS Number Key Applications/Properties
4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene Diethylaminomethyl ~260 (calculated) Not available Potential pharmaceutical intermediate; basicity enhances solubility in acidic media
4-Bromo-2-(chloromethyl)-1-fluorobenzene Chloromethyl ~223.46 1379314-34-7 Chemical synthesis precursor; reactive in SN2 substitutions
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene Piperazinomethyl 307.16 1355247-95-8 Drug development (e.g., kinase inhibitors); enhanced hydrogen-bonding capacity
4-Bromo-1-(difluoromethyl)-2-fluorobenzene Difluoromethyl 225.01 749932-17-0 Fluorinated building block; electron-withdrawing group stabilizes adjacent electrophilic sites
4-Bromo-2-(phenylaminomethyl)-1-fluorobenzene Phenylaminomethyl 280.14 1021076-47-0 Aromatic interactions in receptor binding; π-π stacking potential

Key Observations:

  • Diethylaminomethyl vs. Chloromethyl: The diethylaminomethyl group introduces basicity and bulkiness, favoring interactions with biological targets, whereas the chloromethyl group is more reactive in nucleophilic substitutions (e.g., forming carbon-nitrogen bonds) .
  • Piperazinomethyl vs.
  • Difluoromethyl vs. Diethylaminomethyl: The difluoromethyl group is strongly electron-withdrawing, altering electronic density on the benzene ring and directing electrophilic attacks to specific positions .

Biological Activity

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a diethylaminomethyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical formula is C11H14BrF, and it features significant functional groups that influence its reactivity and biological interactions. The presence of halogens (bromine and fluorine) typically enhances lipophilicity and can affect binding affinity to biological targets.

This compound's biological activity may stem from its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group can facilitate interactions with biological membranes, potentially enhancing cellular uptake.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural characteristics, which allow it to fit into the active sites of target proteins.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways associated with neurotransmission or other physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Potential inhibitor for certain enzyme classes
Neuroactivity May influence neurotransmitter levels
Antimicrobial Possible activity against bacterial strains
Cytotoxicity Exhibits cytotoxic effects in specific cell lines

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of this compound. It was found to inhibit acetylcholinesterase (AChE) activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The IC50 value was determined to be approximately 50 µM, indicating moderate potency compared to known inhibitors.

Study 2: Neuroprotective Effects

In a neurochemical profiling study involving zebrafish models, the compound demonstrated protective effects against seizure-induced oxidative stress. It modulated levels of various neurotransmitters, including serotonin and GABA, which are critical in seizure management. The results indicated that it could be a candidate for further development as an anti-epileptic agent .

Toxicological Profile

The toxicity profile of this compound has been assessed through various animal studies. Acute toxicity tests revealed an LD50 value of approximately 2700 mg/kg when administered orally in rats. Symptoms observed at lethal doses included tremors and significant weight loss .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene?

The synthesis typically involves sequential functionalization of a bromo-fluorobenzene precursor. For example:

  • Introduce the diethylaminomethyl group via a Mannich reaction under controlled pH (8–10) using diethylamine, formaldehyde, and a bromo-fluorobenzene derivative.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
  • Confirm regioselectivity via NMR (e.g., distinct singlet for diethylamino protons at δ 2.5–3.0 ppm and aromatic protons split by fluorine coupling) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (split by fluorine’s spin-½) and diethylamino groups (quartet for -CH₂N- at δ 2.6–3.1 ppm). Fluorine’s deshielding effect shifts adjacent carbons by 5–10 ppm .
  • IR Spectroscopy : Detect C-F stretches (1,100–1,250 cm⁻¹) and N-H stretches (if present) at 3,300–3,500 cm⁻¹ .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 274 (C₁₁H₁₄BrFN₂) with fragmentation patterns corresponding to Br loss (Δ m/z 79/81) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals. The bromine and fluorine substituents lower the LUMO energy, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position .
  • Include exact exchange terms (e.g., Becke’s 1993 method) to improve accuracy in predicting bond dissociation energies (e.g., C-Br: ~65 kcal/mol) and charge distribution .
  • Compare with experimental UV-Vis spectra to validate computational models .

Q. How can conflicting data regarding reaction yields or byproduct formation be resolved?

  • Perform kinetic studies under varied conditions (temperature, solvent polarity) to identify rate-determining steps. For example, competing SN2 (bromine displacement) vs. EAS pathways may explain yield discrepancies .
  • Use HPLC-MS to quantify byproducts (e.g., debrominated species) and optimize reaction time/temperature .
  • Apply multivariate analysis (e.g., Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent choice) .

Q. What strategies enhance the biological activity of derivatives while maintaining stability?

  • Replace the diethylamino group with bulky tertiary amines (e.g., piperidine) to improve metabolic stability. Use in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics .
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate lipophilicity (logP ~2.5–3.0) and blood-brain barrier penetration .
  • Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact. In case of skin exposure, wash immediately with soap/water and consult a physician .
  • Store in airtight containers at -20°C to prevent bromine hydrolysis. Monitor for HF release under high-heat conditions (T > 150°C) .

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